molecular formula C21H12BrNO4 B356272 (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-bromobenzoate CAS No. 622366-60-3

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-bromobenzoate

Cat. No.: B356272
CAS No.: 622366-60-3
M. Wt: 422.2g/mol
InChI Key: DXFQBAJMEIVKDF-ODLFYWEKSA-N
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Description

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-bromobenzoate is a complex organic compound that features a benzofuran core with a pyridinylmethylene substituent and a bromobenzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-bromobenzoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through a cyclization reaction of an appropriate precursor, such as 2-hydroxybenzaldehyde, under acidic or basic conditions.

    Introduction of the Pyridinylmethylene Group: This step involves the condensation of the benzofuran derivative with 4-pyridinecarboxaldehyde in the presence of a base, such as piperidine, to form the pyridinylmethylene substituent.

    Esterification with 4-Bromobenzoic Acid: The final step involves the esterification of the hydroxyl group on the benzofuran ring with 4-bromobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the double bond in the pyridinylmethylene group.

    Substitution: The bromine atom in the 4-bromobenzoate group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-bromobenzoate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential therapeutic properties. Its structural features suggest that it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-bromobenzoate involves its interaction with specific molecular targets. The pyridinylmethylene group can form hydrogen bonds or π-π interactions with proteins or nucleic acids, while the bromobenzoate ester group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-bromobenzoate
  • (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3-bromobenzoate
  • (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-chlorobenzoate

Uniqueness

The uniqueness of (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-bromobenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom in the benzoate group, for example, can influence the compound’s reactivity and interactions with other molecules, setting it apart from similar compounds with different substituents.

Properties

IUPAC Name

[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] 4-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12BrNO4/c22-15-3-1-14(2-4-15)21(25)26-16-5-6-17-18(12-16)27-19(20(17)24)11-13-7-9-23-10-8-13/h1-12H/b19-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFQBAJMEIVKDF-ODLFYWEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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